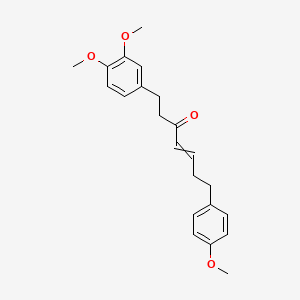
Acetic acid;3-tert-butyloxan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;3-tert-butyloxan-2-ol is a chemical compound that combines the properties of acetic acid and 3-tert-butyloxan-2-ol Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar 3-tert-butyloxan-2-ol is a more complex molecule featuring a tert-butyl group attached to an oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-tert-butyloxan-2-ol typically involves the reaction of acetic acid with 3-tert-butyloxan-2-ol under controlled conditions. One common method includes the esterification of acetic acid with 3-tert-butyloxan-2-ol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the reaction. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;3-tert-butyloxan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tert-butyl group or the oxane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid;3-tert-butyloxan-2-ol has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of acetic acid;3-tert-butyloxan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor. The specific pathways and targets depend on the context of its use, such as in metabolic studies or drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in food and industry.
tert-Butyl alcohol: An alcohol with a tert-butyl group, used as a solvent and in organic synthesis.
Oxane derivatives: Compounds containing an oxane ring, used in various chemical applications.
Uniqueness
Acetic acid;3-tert-butyloxan-2-ol is unique due to its combination of acetic acid and oxane functionalities, which confer distinct chemical properties and reactivity. This makes it valuable in specialized applications where both acidic and oxane characteristics are desired.
Eigenschaften
CAS-Nummer |
645413-26-9 |
|---|---|
Molekularformel |
C11H22O4 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
acetic acid;3-tert-butyloxan-2-ol |
InChI |
InChI=1S/C9H18O2.C2H4O2/c1-9(2,3)7-5-4-6-11-8(7)10;1-2(3)4/h7-8,10H,4-6H2,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
NMDPSXZCNHNVEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(C)(C)C1CCCOC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole-1-acetic acid, 3-[(3-chlorophenyl)sulfonyl]-5-fluoro-2-methyl-](/img/structure/B12594199.png)
![5-(3-{[4-(Benzyloxy)phenyl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione](/img/structure/B12594209.png)
![Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate](/img/structure/B12594211.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide](/img/structure/B12594222.png)
![1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride](/img/structure/B12594226.png)
![1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine](/img/structure/B12594234.png)

![N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12594246.png)
![2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide](/img/structure/B12594263.png)





